molecular formula C10H11NO3 B1280524 2-Acetamido-3-methylbenzoic acid CAS No. 67081-69-0

2-Acetamido-3-methylbenzoic acid

Cat. No.: B1280524
CAS No.: 67081-69-0
M. Wt: 193.2 g/mol
InChI Key: LUSVQRVZKWYZSU-UHFFFAOYSA-N
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Description

2-Acetamido-3-methylbenzoic acid is a benzoic acid derivative featuring an acetamido (-NHCOCH₃) group at the ortho position (C2) and a methyl (-CH₃) group at the meta position (C3) relative to the carboxylic acid (-COOH) moiety. Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 209.20 g/mol.

Properties

IUPAC Name

2-acetamido-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-4-3-5-8(10(13)14)9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSVQRVZKWYZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505280
Record name 2-Acetamido-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67081-69-0
Record name Benzoic acid, 2-(acetylamino)-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67081-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetamido-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-3-methylbenzoic acid typically involves the acylation of 3-methylbenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include heating the mixture to a temperature of around 100-120°C for several hours .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Acetamido-3-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetamido-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Research Findings and Trends

  • Crystallography : X-ray studies on analogues like 2-(2-ethoxy-2-oxoacetamido)benzoic acid reveal planar acetamido groups and intermolecular hydrogen bonding, which may stabilize the crystal lattice. Similar analyses for this compound are lacking but could predict comparable packing patterns .
  • Thermal Stability: Compounds with electron-withdrawing groups (e.g., nitro) exhibit lower thermal stability than methyl- or amino-substituted derivatives due to increased resonance destabilization .

Biological Activity

2-Acetamido-3-methylbenzoic acid, also known as N-acetyl-3-methyl-aminobenzoic acid , is an organic compound with the molecular formula C10H11NO3C_{10}H_{11}NO_3. This compound is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an acetamido group, and a methyl group is attached to the benzene ring. Its unique structure allows it to engage in various biochemical interactions, making it a subject of interest in medicinal chemistry and biological research.

The biological activity of this compound primarily stems from its ability to interact with enzymes and proteins. The acetamido group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the compound's aromatic structure enables it to interact with hydrophobic pockets in proteins, influencing their function and stability.

Key Mechanisms:

  • Enzyme Interaction: Acts as a substrate or inhibitor for enzymes involved in aromatic compound metabolism.
  • Cell Signaling Modulation: Influences gene expression and cellular metabolism by affecting signaling pathways.
  • Transport and Distribution: Utilizes specific transporters for cellular uptake and distribution within tissues.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity: It has been studied for its potential to inhibit bacterial growth, suggesting applications in treating infections.
  • Anti-inflammatory Properties: The compound may reduce inflammation through modulation of immune responses.
  • Antioxidant Effects: It can scavenge free radicals, contributing to cellular protection against oxidative stress.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various benzoic acid derivatives found that this compound demonstrated significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a therapeutic agent.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. These findings suggest that the compound could be beneficial in managing inflammatory diseases such as arthritis or inflammatory bowel disease.

Cellular Mechanisms

Further investigation into its cellular effects revealed that this compound influences the expression of detoxification genes. This modulation may alter metabolic pathways associated with xenobiotic metabolism, highlighting its role in pharmacokinetics and toxicology.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibitory effects on S. aureus and E. coli
Anti-inflammatoryReduced cytokine production in macrophages
AntioxidantScavenging of free radicals
Metabolic ModulationAltered expression of detoxification genes

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its absorption and distribution are influenced by factors such as pKa value and solubility. The compound is likely stable at physiological pH, which enhances its potential for therapeutic applications.

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